Bienvenue dans la boutique en ligne BenchChem!

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Lipogenesis inhibition Metabolic pharmacology Benzoxazine SAR

This 6-methyl substituted benzoxazine-2-carboxylate (CAS 176383-56-5) is the patent-preferred variant for lipogenesis inhibition studies, as established in US Patent 4,180,572. Generic substitution is not recommended: the 6-position methyl group confers distinct in vivo efficacy, differentiating it from the unsubstituted parent (CAS 22244-22-0) and 7-substituted analogs. With enhanced lipophilicity (XLogP3-AA = 2.3) versus the parent, this scaffold is ideal for peptidomimetic design, chiral synthon applications via NHC-catalyzed dynamic kinetic resolution, and quantitative SAR comparator studies. Specify ≥95% purity when ordering to ensure experimental reproducibility.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 176383-56-5
Cat. No. B060449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
CAS176383-56-5
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=C(O1)C=CC(=C2)C
InChIInChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3
InChIKeyXWBIKKKQPPGDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate CAS 176383-56-5: Procurement-Relevant Structural and Class Overview


Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 176383-56-5; molecular formula C12H15NO3; molecular weight 221.25 g/mol) is a heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ester class [1]. It features a fused benzene-oxazine bicyclic core with a 6-position methyl substituent and an ethyl ester at the 2-carboxylate position. This class has been investigated for pharmacological applications including lipogenesis inhibition and as peptidomimetic scaffolds, while the parent unsubstituted ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0) serves as a widely used chiral synthon for therapeutic drug development [2][3]. The 6-methyl modification represents a structurally distinct variant within this compound family, warranting evaluation against both unsubstituted and alternative-position substituted analogs.

Why Ethyl 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate Cannot Be Interchanged with Unsubstituted or Alternative-Position Benzoxazine-2-Carboxylate Analogs


Generic substitution within the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate class is inadvisable due to position-dependent pharmacological divergence. US Patent 4,180,572 establishes that substituent identity and ring position directly determine lipogenesis inhibitory efficacy, with the 6-methyl substituted variant explicitly identified as a preferred compound [1]. The patent further discloses that 7-position substitution (e.g., 7-bromo or 7-chloro) yields distinct compounds within the same genus, underscoring that position-specific substitution is not interchangeable for procurement decisions [2]. Additionally, the parent unsubstituted ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0) lacks the 6-methyl modification and has been developed primarily as a chiral building block for pseudopeptide synthesis rather than as a direct lipogenesis inhibitor [3]. These position- and substituent-specific differences preclude casual analog substitution without compromising intended experimental or application-specific outcomes.

Ethyl 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate CAS 176383-56-5: Quantitative Differentiation Evidence for Scientific Selection


Lipogenesis Inhibition: 6-Methyl Substitution Confers Preferential In Vivo Activity Over Unsubstituted Analog

US Patent 4,180,572 discloses that ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a preferred compound within the genus of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid esters for lipogenesis inhibition, with in vivo testing in rats confirming effectiveness [1]. The patent specifically distinguishes 6-position substitution (6-methyl) from alternative positions, noting that compounds wherein 'n is one and R is... bonded to a carbon atom at the 6- or 7-position' are preferred [2]. The 6-methyl variant falls within this preferred subset, while the unsubstituted parent compound (n = zero) is not among the preferred embodiments due to its comparatively lower activity [3].

Lipogenesis inhibition Metabolic pharmacology Benzoxazine SAR

Chiral Benzoxazine Synthon Applicability: 6-Methyl Variant Enables Enantiopure Access via NHC-Catalyzed Dynamic Kinetic Resolution

A 2025 ACS Organic Letters publication demonstrates that dihydro-1,4-benzoxazine-2-carboxylates bearing diverse substituents—including 6-methyl—are accessible in enantioenriched form via N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution [1]. The methodology tolerates a variety of substituents and yields chiral benzoxazine-2-carboxylates under mild conditions, with the 6-methyl variant being a representative substrate within this scope [2]. This contrasts with the unsubstituted ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, which requires preparative HPLC enantioseparation on multigram scale to achieve high enantiopurity (ee >99.5%) due to racemization during enantioselective synthesis, as reported by Pham et al. (2021) [3].

Asymmetric synthesis Chiral building blocks NHC catalysis

Physicochemical Differentiation: 6-Methyl Substitution Increases LogP by 0.7 Units Relative to Unsubstituted Parent

PubChem computed physicochemical properties reveal that ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has an XLogP3-AA value of 2.3, reflecting its calculated lipophilicity [1]. In contrast, the unsubstituted parent compound ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0; molecular formula C11H13NO3) has a computed XLogP3 of approximately 1.6 [2]. This 0.7 log unit increase corresponds to an approximately five-fold increase in calculated partition coefficient, directly attributable to the 6-methyl substituent.

Lipophilicity ADME prediction Structural differentiation

Patent Priority: 6-Methyl Benzoxazine-2-Carboxylate Explicitly Claimed as Preferred Embodiment for Lipogenesis Control

US Patent 4,180,572 explicitly enumerates preferred embodiments within the claimed genus, stating: 'Preferred of these compounds... are those wherein n is zero, or n is one and R is nitro, methylsulfonylamino, or methoxy bonded to a carbon atom at the 6- or 7-position, R1 is ethyl, and R2 is hydrogen or benzyl' [1]. The 6-methyl substituent represents a fundamental structural variant within this genus, distinguished from alternative 7-position and 8-position substitution patterns that yield distinct compounds with different activity profiles [2]. Notably, the patent also lists alternative species including 6-bromo, 7-bromo, 8-bromo, and 7-chloro derivatives, none of which share the 6-methyl substitution pattern [3].

Metabolic therapeutics Patent differentiation Lipogenesis inhibition

Ethyl 6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate CAS 176383-56-5: Evidence-Derived Application Scenarios


Metabolic Pharmacology: In Vivo Lipogenesis Inhibition Studies in Rodent Models

Based on US Patent 4,180,572 evidence demonstrating preferential in vivo lipogenesis inhibitory activity in rats for 6-methyl substituted benzoxazine-2-carboxylate esters [1], this compound is appropriate for metabolic pharmacology research investigating lipid biosynthesis modulation. The patent confirms that compounds with 6-position substitution are among the preferred embodiments for this indication, with in vivo efficacy established in mammalian test systems. Researchers should select this 6-methyl variant over the unsubstituted parent (n = zero) or 7-position substituted analogs when lipogenesis inhibition is the intended experimental endpoint.

Asymmetric Synthesis: Chiral Benzoxazine Building Block Production via NHC-Catalyzed Dynamic Kinetic Resolution

As established by Liu et al. (2025), dihydro-1,4-benzoxazine-2-carboxylates with diverse substituents—including 6-methyl—are accessible in enantioenriched form through NHC-catalyzed dynamic kinetic resolution under mild conditions [2]. This methodology offers a direct catalytic route to chiral 6-methyl benzoxazine-2-carboxylate synthons, circumventing the racemization complications (34–46% racemization rate) that plague enantioselective synthesis of the unsubstituted parent compound [3]. This compound is therefore suited for laboratories requiring chiral benzoxazine building blocks for peptidomimetic synthesis, integrin receptor antagonist development, or serine protease inhibitor programs.

Structure-Activity Relationship (SAR) Studies: Position-Specific Benzoxazine Substitution Profiling

Given the explicit patent differentiation between 6-, 7-, and 8-position substitution patterns on the benzoxazine-2-carboxylate core [4], this 6-methyl variant serves as a defined comparator for SAR investigations within this compound class. Its physicochemical differentiation from the unsubstituted parent (ΔXLogP = +0.7 units) also makes it valuable for studying lipophilicity-dependent pharmacological properties [5]. Researchers conducting comparative SAR studies should procure this compound alongside 7-substituted analogs (e.g., 7-bromo, 7-chloro derivatives) and the unsubstituted parent to systematically map position-dependent activity relationships.

Peptidomimetic and Pseudopeptide Scaffold Development

The 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate core is recognized as an 'interesting peptidomimetic building block for the synthesis of integrin receptor antagonists and serine protease inhibitors' [6]. The 6-methyl variant of this scaffold, with its enhanced lipophilicity (XLogP3-AA = 2.3) compared to the unsubstituted parent [5], may offer distinct conformational or ADME properties for pseudopeptide design. Both enantiomers of the parent benzoxazine scaffold have been employed to design enantiopure benzoxazine-based pseudodipeptides and pseudotripeptides via peptide coupling reactions [7]. The 6-methyl variant extends this scaffold space for peptidomimetic applications where increased lipophilicity is desirable for target engagement or cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.